molecular formula C8H7ClO3 B181698 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone CAS No. 63704-55-2

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Cat. No.: B181698
CAS No.: 63704-55-2
M. Wt: 186.59 g/mol
InChI Key: CNOGWTRHJRGQKY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is a chlorinated derivative of acetophenone, featuring both chloro and dihydroxy functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxyacetophenone using reagents such as bromine in acetic acid or chloroform . The reaction typically requires controlled conditions, such as refluxing in acetic acid for a specified duration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
  • 2-Chloro-1-(3-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and dihydroxy groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGWTRHJRGQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213119
Record name Pyrocatechol, 3-chloroacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63704-55-2
Record name Pyrocatechol, 3-chloroacetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrocatechol, 3-chloroacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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